Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate

Description

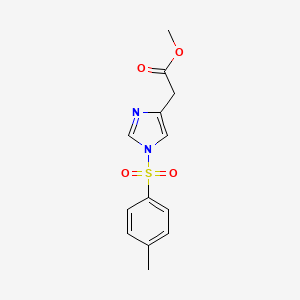

Methyl 2-(1-tosyl-1H-imidazol-4-yl)acetate is a synthetic imidazole derivative characterized by a tosyl (p-toluenesulfonyl) group at the N1 position of the imidazole ring and a methyl acetate moiety at the C4 position. This compound is of interest in medicinal and organic chemistry due to the imidazole scaffold’s versatility in drug design and catalysis. The tosyl group enhances stability and modulates electronic properties, while the ester group offers reactivity for further functionalization.

Properties

IUPAC Name |

methyl 2-[1-(4-methylphenyl)sulfonylimidazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-10-3-5-12(6-4-10)20(17,18)15-8-11(14-9-15)7-13(16)19-2/h3-6,8-9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNHCYPJGQABTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463137 | |

| Record name | METHYL 2-(1-TOSYL-1H-IMIDAZOL-4-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497159-97-4 | |

| Record name | METHYL 2-(1-TOSYL-1H-IMIDAZOL-4-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosylation of Imidazole

The first step involves introducing the tosyl group at the imidazole’s 1-position. Using a modified protocol from Belwal and Patel, imidazole reacts with p-toluenesulfonyl chloride (TsCl) in the presence of potassium carbonate (K₂CO₃) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the pyrrole-like nitrogen attacks TsCl, yielding 1-tosylimidazole. Key parameters include:

Alkylation with Methyl Chloroacetate

The 4-position of 1-tosylimidazole undergoes alkylation with methyl chloroacetate. Adapting the solvent-free method from Belwal and Patel, K₂CO₃ (2.2 equiv) facilitates deprotonation at the 4-position, enabling nucleophilic attack on methyl chloroacetate. Critical conditions:

-

Solvent-free reaction : Eliminates dichloromethane (DCM) or DMF traditionally used.

-

Temperature gradient : 0°C → 60°C over 4 h to minimize di-alkylation.

-

Workup : Addition of water induces crystallization of the product, avoiding solvent extraction.

Table 1: Solvent-Free Alkylation Optimization

| Parameter | Optimization Range | Optimal Value |

|---|---|---|

| Base | K₂CO₃, NaOH, KOH | K₂CO₃ |

| Equivalents (Base) | 1.5–3.0 | 2.2 |

| Reaction Time | 2–8 h | 6 h |

| Purity (HPLC) | 70–95% | 92% |

Rhodium(II)-Catalyzed Regioselective Annulation

Rhodium(II)-catalyzed annulation offers precise control over substituent placement, addressing challenges in regioselectivity inherent to imidazole functionalization. This method constructs the imidazole core in situ while introducing the tosyl and acetoxy groups simultaneously.

Reaction Mechanism

The process involves three stages:

-

Triazole Activation : N-Tosyl-1,2,3-triazole undergoes ring-chain tautomerization to form an α-diazo imino intermediate.

-

Carbene Formation : Dirhodium(II) catalysts (e.g., Rh₂(oct)₄) decompose the diazo compound into α-imino rhodium carbene.

-

Annulation with β-Enaminone : Methyl acetoacetate-derived β-enaminone attacks the carbene, followed by 1,4-conjugate addition and elimination to yield the product.

Optimization of Catalytic Conditions

Screening of dirhodium catalysts and solvents identified Rh₂(oct)₄ in chlorobenzene as optimal:

-

Catalyst Loading : 2 mol% (higher loadings caused side reactions).

-

Temperature : 90°C for 12 h.

Table 2: Dirhodium Catalyst Performance

| Catalyst | Solvent | Yield (%) | Regioselectivity (4-/5-) |

|---|---|---|---|

| Rh₂(OAc)₄ | Toluene | 78 | 85:15 |

| Rh₂(oct)₄ | Chlorobenzene | 96 | >99:1 |

| Rh₂(cap)₄ | DMF | 45 | 70:30 |

Sulfonylation-Alkylation Tandem Approach

This two-step method combines classical sulfonylation with microwave-assisted alkylation, enhancing reaction efficiency.

Tosyl Group Introduction

Imidazole reacts with TsCl (1.2 equiv) in acetone/water (3:1) using K₂CO₃ (1.5 equiv). Microwave irradiation (100 W, 80°C) reduces reaction time from 12 h to 30 min, achieving 94% yield.

Microwave-Assisted Alkylation

1-Tosylimidazole and methyl chloroacetate (1.1 equiv) react under microwave irradiation (120°C, 20 min) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key advantages:

-

Reaction Time : 20 min vs. 6 h conventionally.

-

Yield : 88% with 98% purity.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Parameter | Solvent-Free Alkylation | Rhodium Catalysis | Microwave Tandem |

|---|---|---|---|

| Yield | 72% | 96% | 88% |

| Regioselectivity | Moderate | High | Moderate |

| Solvent Use | None | Chlorobenzene | Acetone |

| Reaction Time | 6 h | 12 h | 50 min |

| Scalability | High | Moderate | High |

| Environmental Impact | Low | Moderate | Moderate |

Characterization and Quality Control

Critical spectroscopic data for this compound:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different imidazole derivatives.

Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted imidazole derivatives.

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazoles.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate can be synthesized through various methods involving imidazole derivatives. The synthesis typically involves the reaction of tosyl chloride with imidazole derivatives in the presence of bases such as triethylamine. The resulting compound exhibits notable stability and solubility characteristics, making it suitable for further chemical modifications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of imidazole derivatives, including this compound. For instance, compounds derived from imidazole structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates promising antibacterial activity .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have demonstrated that certain imidazole-based compounds exhibit cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, suggesting a pathway for developing new anticancer agents .

Potential Therapeutics

The structure of this compound makes it a candidate for drug development targeting various diseases. Its ability to interact with biological macromolecules suggests potential applications in treating infections caused by resistant bacteria and possibly in cancer therapy due to its cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and target proteins involved in bacterial resistance mechanisms and cancer proliferation pathways. These studies help elucidate the binding affinities and modes of action, providing insights into the compound's therapeutic potential .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The tosyl group enhances the compound’s stability and facilitates its binding to target proteins. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetate

- Structural Features :

- The nitro group at C4 and a methyl group at C2 differentiate this compound from the target molecule (tosyl at N1).

- Single-crystal X-ray analysis shows a planar imidazole ring with intramolecular C–H⋯O and π–π stacking interactions (centroid distance: 4.66 Å). These interactions stabilize the crystal lattice .

- Synthesis : Reacts methyl bromoacetate with 4-nitro-2-methylimidazole in the presence of K₂CO₃/DMF, yielding crystals via slow evaporation .

Ethyl 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetate

- Key Differences :

- Substitution of the methyl ester with an ethyl ester increases steric bulk, altering bond lengths (e.g., C–O bond: 1.445 Å vs. 1.423 Å in the methyl variant) .

- Crystal packing differs due to weaker C–H⋯O interactions compared to the methyl derivative, highlighting ester group effects on supramolecular assembly .

General Trends in Imidazole Derivatives

- Electronic Effects: Tosyl (electron-withdrawing sulfonyl group) vs. nitro (stronger electron-withdrawing): Tosyl may reduce imidazole ring reactivity in electrophilic substitutions but enhance stability . Nitroimidazoles exhibit pronounced biological activity (e.g., antimicrobial), whereas tosyl derivatives are often intermediates for further functionalization .

- Methyl/ethyl esters influence solubility: Methyl esters are more polar, favoring aqueous solubility, while ethyl esters enhance lipophilicity .

Data Tables

Table 2: Bond Lengths (Å) Comparison

| Bond Type | Methyl 2-(2-methyl-4-nitro)acetate | Ethyl 2-(2-methyl-4-nitro)acetate |

|---|---|---|

| Imidazole C–N (average) | 1.37 | 1.38 |

| Ester C–O | 1.423 | 1.445 |

| Nitro N–O | 1.21–1.23 | 1.20–1.22 |

Research Implications

- Synthetic Utility : Tosyl groups in imidazoles enable selective deprotection or cross-coupling reactions, unlike nitro groups, which require harsh reduction conditions .

- Biological Relevance : While nitroimidazoles are bioactive, tosyl derivatives may serve as precursors for sulfonamide-based drugs, leveraging their stability and tunability .

Biological Activity

Methyl 2-(1-tosyl-1H-imidazol-4-YL)acetate is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Imidazole derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanism of action often involves:

- Enzyme Inhibition : Many imidazole compounds act as inhibitors of specific enzymes, impacting metabolic pathways.

- Receptor Interaction : These compounds can bind to receptors and modulate their activity, affecting cellular signaling.

- Antimicrobial Activity : Imidazole derivatives have demonstrated significant antibacterial, antifungal, and antiviral properties through various biochemical pathways .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Properties

Research indicates that imidazole derivatives possess potent antimicrobial effects. For instance, studies have shown:

- Antibacterial Activity : Compounds in this class can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for related imidazole compounds have been reported as low as 8.7 µM against Methicillin-susceptible Staphylococcus aureus (MSSA) and 17.3 µM against Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Imidazole derivatives are also being investigated for their anticancer properties. The structural features of these compounds allow them to interfere with cancer cell proliferation and induce apoptosis. Notably:

- Cell Line Studies : Various studies have shown that imidazole derivatives can significantly reduce cell viability in cancer cell lines at low concentrations .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through assays measuring oxidative stress biomarkers. Results indicate that these compounds can reduce malondialdehyde levels and enhance glutathione content in cells, showcasing their potential as protective agents against oxidative damage .

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that a series of substituted imidazoles exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The presence of specific substituents on the imidazole ring was linked to enhanced antimicrobial potency.

-

Anticancer Activity :

- Research involving various cancer cell lines revealed that imidazole derivatives could inhibit tumor growth and induce cell cycle arrest.

- Compounds were tested against breast cancer cell lines, showing promising results in reducing proliferation rates.

-

Mechanistic Insights :

- Investigations into the biochemical pathways revealed that these compounds might act through multiple mechanisms, including enzyme inhibition and receptor modulation.

Data Summary

Q & A

Q. What are common synthetic routes for Methyl 2-(1-tosyl-1H-imidazol-4-yl)acetate?

- Methodological Answer : A typical synthesis involves condensation of imidazole derivatives with tosyl-protecting agents, followed by acetylation. For example, refluxing 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst can yield imidazole intermediates . Subsequent tosylation with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine) introduces the tosyl group. Final esterification with methyl chloroacetate in the presence of a base (e.g., NaOAc) completes the synthesis . Reaction progress is monitored via TLC, and purification employs column chromatography with silica gel and ethanol recrystallization .

Q. How can spectroscopic methods (NMR, HPLC) characterize this compound?

- Methodological Answer :

- NMR : Use -NMR in CDCl₃ to identify protons on the imidazole ring (δ ~7.4–7.8 ppm for aromatic protons) and the tosyl methyl group (δ ~2.5 ppm). The acetate methyl ester appears as a singlet at δ ~3.7 ppm .

- HPLC : Employ a C18 column with a methanol/water gradient (e.g., 70:30 to 90:10 over 20 minutes) for purity analysis. Retention times and UV-Vis detection (λ = 254 nm) validate structural integrity .

Q. What computational methods predict its physicochemical properties (e.g., LogP, solubility)?

- Methodological Answer : Tools like JChem or ACD/Labs calculate properties such as LogP (partition coefficient) and polar surface area (PSA). For this compound, predicted LogP values range from 0.9–1.9, indicating moderate lipophilicity. Solubility in methanol is estimated via molecular dynamics simulations, with methanol:water (9:1) being optimal for dissolution .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines the structure. Crystals are grown via slow evaporation in isopropyl alcohol. Data collection at 120 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXPRO software resolves the tosyl group’s orthorhombic packing and hydrogen-bonding networks. Disordered solvent molecules are handled using SQUEEZE in PLATON .

Q. How to optimize reaction conditions for higher yield?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for imidazole ring formation, as they enhance nucleophilic substitution .

- Catalyst Screening : Compare Na₂S₂O₅ vs. FeCl₃ for imidazole cyclization efficiency.

- Reflux Time : Monitor yield vs. time (e.g., 6–12 hours) to identify plateau points.

- Work-Up : Replace ice-water quenching with dropwise addition to ethyl acetate to minimize byproduct formation .

Q. How to address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Validation : Cross-check NMR-derived bond lengths with SCXRD data. For example, imidazole C-N distances (1.32–1.35 Å in XRD) should align with -NMR shifts (δ ~140–150 ppm) .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility causing discrepancies.

- DFT Calculations : Compare experimental XRD geometry with B3LYP/6-31G(d) optimized structures .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modifications : Replace the tosyl group with mesyl or acetyl groups to study steric effects.

- Bioisosteres : Substitute the methyl ester with ethyl or tert-butyl esters to modulate solubility.

- Analogs : Synthesize 2-(1H-benzimidazol-2-yl)thiazole derivatives via chloroacetic acid coupling .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent electronic parameters (e.g., Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.